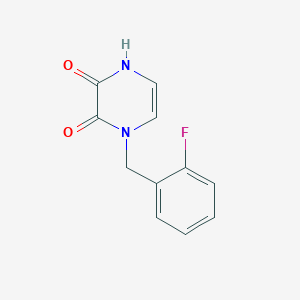
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
描述
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group attached to a dihydropyrazine-dione core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPYMJXNHUYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CNC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzyl bromides and fluorinated precursors.
Reaction Conditions: The key steps include nucleophilic substitution reactions, cyclization, and oxidation processes.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, particularly involving halogen exchange or nucleophilic substitution.
Common Reagents and Conditions: Reagents such as boron reagents for Suzuki–Miyaura coupling and Selectfluor® for fluorination are commonly used
Major Products: The major products depend on the type of reaction and conditions used.
科学研究应用
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:
作用机制
The mechanism of action of 1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets:
相似化合物的比较
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds:
生物活性
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorobenzyl group enhances its lipophilicity, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 220.21 g/mol. Its structure features a dihydropyrazine core substituted with a fluorobenzyl group, which is believed to enhance its biological activity compared to similar compounds lacking fluorination.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| This compound | C₁₁H₁₀FN₂O₂ | 220.21 | Fluorobenzyl substitution |
| 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione | C₁₁H₉F N₂O₂ | 220.20 | Different fluorine position |
| 1-(Phenyl)-1,4-dihydropyrazine-2,3-dione | C₁₁H₉N₂O₂ | 201.20 | No fluorination |
Mechanisms of Biological Activity
The biological activity of this compound has been explored in various studies focusing on its anticancer properties and interactions with cellular mechanisms.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a study demonstrated that derivatives of dihydropyrazine compounds showed promising results against MCF-7 breast cancer cells by reducing cell viability significantly compared to control treatments.
Case Study: Cytotoxicity Assessment
In a comparative study involving several derivatives:
- Compound A (IC50 = 21.57 µM)
- Compound B (IC50 = 8.52 µM)
- Doxorubicin (IC50 = 25.71 µM)
These findings suggest that certain derivatives may offer enhanced anticancer activity while maintaining lower toxicity towards healthy cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. The results indicate that this compound can effectively interact with DNA and other key proteins involved in cancer progression.
Potential Therapeutic Applications
The unique properties of this compound position it as a candidate for further development in the following areas:
- Anticancer agents: Due to its cytotoxic properties.
- Antimicrobial activity: Preliminary studies suggest potential efficacy against various pathogens.
- Neuroprotective effects: Research is ongoing to explore its role in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


